molecular formula C6H5BrN2OS B2653191 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one CAS No. 1824620-38-3

2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one

Cat. No.: B2653191
CAS No.: 1824620-38-3
M. Wt: 233.08
InChI Key: OXZOWWMLAVWUHK-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one is a brominated heterocyclic building block of significant interest in medicinal and organic chemistry. Its structure incorporates both thiazole and pyridinone rings, which are privileged scaffolds found in a wide array of biologically active molecules and natural products . The reactive bromine atom at the 2-position makes this compound a versatile precursor for cross-coupling reactions and further functionalization, allowing researchers to construct more complex molecular architectures. The carbonyl group on the pyridine ring adds another dimension of reactivity and influences the compound's physicochemical properties. This compound is primarily utilized in academic and industrial research for the synthesis of novel heterocyclic compounds, such as thiazolo[4,5-b]pyridine derivatives, which are explored for their potential pharmacological activities . Thiazole and pyridine-based compounds have demonstrated a broad spectrum of biological properties in scientific literature, including antitumor, antibacterial, and anti-inflammatory activities . Researchers value this compound for its role in generating diverse compound libraries for high-throughput screening in drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZOWWMLAVWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824620-38-3
Record name 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one
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Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminothiazolopyridine derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one. For instance:

  • Mechanism of Action : The presence of the thiazole moiety contributes to the inhibition of cancer cell proliferation. Compounds with similar structures have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Case Studies : A study demonstrated that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities:

  • Antibacterial Activity : Research indicates that derivatives of thiazole exhibit significant antibacterial effects against a range of pathogens. For example, certain thiazole compounds showed minimum inhibitory concentrations (MICs) as low as 46.9 μg/mL against Staphylococcus epidermidis .
  • Antifungal Activity : The same derivatives have demonstrated antifungal properties with MICs ranging from 7.8 to 5.8 μg/mL . This broad-spectrum activity positions these compounds as potential candidates for developing new antimicrobial agents.

Anticonvulsant Properties

Thiazole-based compounds have been evaluated for their anticonvulsant properties:

  • Efficacy : In a study involving thiazole-integrated pyrrolidin-2-one analogues, one compound exhibited a median effective dose (ED50) of 18.4 mg/kg in anticonvulsant activity tests . This suggests that modifications to the thiazole structure can enhance anticonvulsant efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of thiazole derivatives:

  • SAR Analysis : Research has indicated that substituents on the thiazole ring significantly influence biological activity. For instance, electron-withdrawing groups like chlorine on the pyridine ring enhance anticancer activity .

Synthetic Applications

The synthesis of this compound and its derivatives is essential for exploring their biological activities:

Compound Synthesis Method Yield Biological Activity
Thiazole-Pyridine HybridCondensation and heterocyclizationHighAnticancer (IC50 5.71 µM)
Substituted ThiazolesReaction with thiourea and aldehydesModerate to HighAntibacterial (MIC 46.9 μg/mL)

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The thiazole and pyridine rings can interact with biological macromolecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of brominated fused heterocycles. Below is a comparison with key analogs:

Table 1: Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one C₆H₅BrN₂OS 233.09 Br (thiazole), ketone (pyridinone) Thiazolo[4,5-c]pyridinone
2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one C₆H₅BrN₂OS 233.09 Br (thiazole), ketone (pyridinone) Thiazolo[5,4-c]pyridinone*
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate C₁₂H₁₅KN₂O₄S 322.42 tert-Butoxycarbonyl, carboxylate Thiazolo[4,5-c]pyridine
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S 575.91 Br, Cl, sulfonamide Pyrazole-indole hybrid
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole C₁₈H₁₈BrN₇OS 476.35 Br, thiadiazole, piperazine Imidazo[4,5-b]pyridine

Note: The compound in differs in ring numbering (thiazolo[5,4-c] vs. [4,5-c]), suggesting a positional isomer.

Biological Activity

2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant literature and presenting findings from various studies.

Chemical Structure

The compound belongs to the thiazole family and features a bromine atom at the 2-position of the thiazolo ring. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₅BrN₂OS
  • Molecular Weight : 229.09 g/mol

Antitumor Activity

Research has identified that thiazole derivatives exhibit significant antitumor properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives had IC50 values below 2 µg/mL against human cancer cell lines such as A-431 and Jurkat cells .

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

Antimicrobial Activity

Thiazole compounds have also demonstrated antimicrobial properties. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances their effectiveness against bacterial strains. In one study, a series of thiazolylamine derivatives exhibited MIC values as low as 6.25 µg/mL against multiple bacterial strains .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds similar to this compound have been tested for their ability to reduce seizure activity in animal models. Certain derivatives were found to eliminate tonic extensor phases in induced seizures .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often closely related to their structural features. For example:

  • Bromine Substitution : The introduction of bromine at the 2-position enhances cytotoxicity and antimicrobial activity.
  • Electron-Withdrawing Groups : The presence of groups such as nitro or halogens at specific positions increases the compound's potency against cancer cells.

Case Studies

Several studies have explored the therapeutic potential of thiazole derivatives:

  • Anticancer Studies : A comprehensive analysis involving various thiazole compounds indicated that modifications at the N and C positions significantly influenced their anticancer properties. The study concluded that specific substitutions could lead to enhanced selectivity and potency against tumor cells .
  • Antimicrobial Efficacy : In a comparative study of new thiazolylamine derivatives synthesized from thiazolo precursors and α-halo-ketones, researchers demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and analytical techniques for characterizing 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one?

  • Answer : Structural confirmation relies on FTIR (to identify functional groups like C-Br and C=S stretches), 1H/13C NMR (to assign proton and carbon environments, e.g., aromatic protons at δ 6.5–8.5 ppm), and elemental analysis (CHN) for purity verification. For example, the thiazolo[4,5-c]pyridinone scaffold in related compounds is confirmed via distinct NMR signals for fused-ring protons and carbons . Mass spectrometry (HRMS) can further validate molecular weight (233.09 g/mol) and isotopic patterns for bromine .

Q. What is a standard synthetic route for this compound?

  • Answer : A common approach involves cyclocondensation of substituted pyridine precursors with thioglycolic acid under reflux. For example, Schiff base intermediates (derived from pyridine-2-carbaldehydes and amines) are cyclized with thioglycolic acid to form thiazolidinones, followed by bromination using PBr₃ or NBS. Reaction conditions (e.g., 18-hour reflux in ethanol with KOH) are critical for yield optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency in thiazolo[4,5-c]pyridinone synthesis?

  • Answer : Key parameters include:

  • Catalyst selection : KOH or Et₃N as bases to deprotonate intermediates.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.
  • Temperature control : Reflux (~80°C) ensures sufficient energy for ring closure without decomposition.
  • Time monitoring : Prolonged reflux (18–24 hours) maximizes conversion, as seen in bis-thiazolo[4,5-c]isoxazoline syntheses .
    • Post-reaction purification via ice-water washing and DMF recrystallization removes unreacted starting materials .

Q. How can structural contradictions in NMR data (e.g., unexpected splitting or integration) be resolved during characterization?

  • Answer : Contradictions may arise from tautomerism, impurities, or dynamic exchange. Strategies include:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
  • 2D NMR (COSY, HSQC) : To correlate ambiguous proton/carbon signals.
  • X-ray crystallography : For unambiguous confirmation of solid-state structure, as applied to related thiazolo[4,5-c]pyridinones .
  • Repetition under anhydrous conditions : To exclude hydrate or solvent adducts .

Q. What methodologies are used to evaluate the biological activity of thiazolo[4,5-c]pyridinone derivatives?

  • Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values.
  • Mechanistic studies : Enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity) or flow cytometry for apoptosis/cycle arrest analysis .

Q. How can computational methods aid in designing novel thiazolo[4,5-c]pyridinone analogues?

  • Answer :

  • Docking studies : To predict binding affinity with targets like bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity.
  • DFT calculations : Optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .

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